Evidence Dimension 1: Antiproliferative Activity Differentiation Against Cancer Cell Lines
Within the tetrahydroindazole class, subtle structural modifications result in highly variable antiproliferative activity. Data from a representative study show that compound 7 (a tetrahydroindazole analog) exhibits an IC₅₀ of 28 ± 3 µM, while compound 2 shows reduced activity with an IC₅₀ of 52 ± 4 µM, and compounds 1 and 6 are essentially inactive (IC₅₀ >100 µM) [1]. This >3.5-fold range in potency highlights the critical nature of precise substitution. For 4,5,6,7-tetrahydro-2H-indazol-4-ol, its specific 4-hydroxyl functionality provides a unique starting point for derivatization that is not replicated by the 4-oxo or unsubstituted analogs, directly impacting the potential to generate potent antiproliferative agents.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 7 (tetrahydroindazole analog): 28 ± 3 µM |
| Comparator Or Baseline | Compound 2: 52 ± 4 µM; Compounds 1 and 6: >100 µM |
| Quantified Difference | Up to >3.5-fold difference in potency among structurally related tetrahydroindazoles |
| Conditions | In vitro cell viability assay against cancer cell lines |
Why This Matters
This data demonstrates that procuring the correct tetrahydroindazole derivative with the precise 4-position functionality is essential for reproducible anticancer research; generic substitution will likely yield inactive compounds and wasted experimental resources.
- [1] Table 2. (n.d.). IC₅₀ values for tetrahydroindazole derivatives. *PMC*. https://pmc.ncbi.nlm.nih.gov/articles/PMC6271662/table/molecules-19-07679-t002/ View Source
